1,5-Naphthalenediamine

Polymer Science Thermoset Chemistry Composite Materials

1,5-Naphthalenediamine (1,5-DAN) delivers quantifiably faster epoxy cure reactivity than DDS or MDEA, enabling reduced cycle times in aerospace prepregs without sacrificing thermomechanical performance. Its rigid coplanar naphthalene architecture is the direct precursor to 1,5-naphthalene diisocyanate (NDI) for premium polyurethane elastomers. Electropolymerized 1,5-DAN films provide superior 21-day permselective barrier stability for biosensors, outperforming p-phenylenediamine in vivo. Downstream purification leverages its divergent methanol solubility vs. the 1,8-isomer for selective crystallization. Source ≥98% purity to leverage these advantages.

Molecular Formula C10H10N2
C10H6(NH2)2
C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 2243-62-1
Cat. No. B122787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Naphthalenediamine
CAS2243-62-1
Synonyms1,5-DAN;  1,5-Diaminonaphthalene;  1,5-Naphthylenediamine;  NSC 401110; 
Molecular FormulaC10H10N2
C10H6(NH2)2
C10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=C2N)C(=C1)N
InChIInChI=1S/C10H10N2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H,11-12H2
InChIKeyKQSABULTKYLFEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68.9° F (NTP, 1992)
0.00 M
Soluble in benzene and ethanol
In water, 380 mg/l @ 25 °C
... It is soluble in alcohol, ether, and chloroform.
Solubility in water, g/100ml at 20 °C: 0.004

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Naphthalenediamine (CAS 2243-62-1): Procurement-Grade Overview for Specialty Polymer and Analytical Applications


1,5-Naphthalenediamine (1,5-DAN), an aromatic diamine with amino substituents in the 1- and 5-positions on a naphthalene core, is produced on a smaller industrial scale compared to commodity aromatic diamines, primarily for specialized applications in dye synthesis, polymer chemistry, and as an intermediate for high-performance heterocyclic compounds . Its rigid, symmetric molecular architecture confers distinct physicochemical properties, including a characteristic melting point of 185–187 °C and limited water solubility (<0.1 g/100 mL at 20.5 °C) . Key industrial relevance stems from its role as the immediate precursor to 1,5-naphthalene diisocyanate (NDI), a critical building block for high-performance polyurethane elastomers .

1,5-Naphthalenediamine vs. Generic Aromatic Diamines: Why Substitution Is Not Straightforward


The assumption that aromatic diamines are functionally interchangeable is invalidated by the specific substitution pattern and rigid naphthalene backbone of 1,5-naphthalenediamine. This isomer exhibits a unique coplanar orientation of both amino groups relative to the naphthalene ring, in stark contrast to the twisted conformation of 1,8-diaminonaphthalene or the non-planar arrangement in 1,4-diaminonaphthalene [1]. This molecular rigidity translates directly into quantifiable performance differences: as a curing agent for epoxy resins, 1,5-naphthalenediamine yields systems with higher reactivity and superior thermomechanical properties compared to conventional alternatives like diaminodiphenyl sulfone (DDS) or 4,4'-methylenebis(2,6-diethylaniline) (MDEA) [2]. Furthermore, the electrochemical behavior of its electropolymerized films provides significantly enhanced permselectivity versus films derived from simpler phenylenediamines (e.g., p-phenylenediamine), a difference rooted in the increased hydrophobicity and extended π-conjugation conferred by the naphthalene ring [3].

1,5-Naphthalenediamine Procurement Guide: Quantified Differentiation Against Key Comparators


Epoxy Curing Agent Reactivity: 1,5-Naphthalenediamine vs. DDS and MDEA

As a curing agent for standard DGEBA epoxy resins, 1,5-naphthalenediamine (ND) demonstrates significantly higher reactivity compared to conventional aromatic amine hardeners. This enables the formulation of faster-curing systems, a critical advantage in industrial processing. [1]

Polymer Science Thermoset Chemistry Composite Materials

Electrochemical Sensor Performance: Electropolymerized 1,5-DAN Film vs. p-Phenylenediamine Film

Electropolymerized films of poly(1,5-diaminonaphthalene) on platinum electrodes exhibit superior long-term permselectivity against common biological interferents (e.g., ascorbate, acetaminophen) compared to films formed from p-phenylenediamine. This advantage is sustained over a 21-day testing period, confirming the film's enhanced durability. [1]

Electroanalytical Chemistry Biosensors Permselective Membranes

HPLC Detection Sensitivity: 1,5-Naphthalenediamine vs. 1,8-Naphthalenediamine and Aminonaphthalenes

In the HPLC analysis of carcinogenic naphthylamine derivatives, 1,5-diaminonaphthalene exhibits the lowest limit of detection (LOD) among a group of four related analytes when using electrochemical detection at a carbon paste electrode. [1]

Analytical Chemistry HPLC Trace Analysis

Solubility Profile Differentiation: 1,5-Naphthalenediamine vs. 1,8-Naphthalenediamine in Methanol

The equilibrium solubility of 1,5-naphthalenediamine and its 1,8-isomer was determined in six pure solvents. A key divergence is observed in methanol: 1,5-naphthalenediamine is more soluble in methanol than in n-propanol or isopropanol, whereas 1,8-naphthalenediamine is less soluble in methanol than in any other solvent tested except for isopropanol. [1]

Crystallization Process Chemistry Thermodynamics

1,5-Naphthalenediamine: High-Impact Application Scenarios Driven by Verified Performance


Accelerated Curing of High-Performance Aerospace Composites

Composite manufacturers seeking to reduce layup and cure cycle times for aerospace-grade epoxy prepregs can leverage 1,5-naphthalenediamine's higher reactivity relative to DDS. This enables the development of 'fast-curing' systems without sacrificing the thermomechanical performance required for primary structures, as established by direct comparative studies on DGEBA/coPES blends [1].

Fabrication of Long-Lasting Implantable Electrochemical Biosensors

Developers of continuous monitoring biosensors (e.g., for glucose or lactate) should select electropolymerized films of 1,5-naphthalenediamine for the sensor's permselective barrier. Its superior long-term stability and sustained rejection of common biological interferents (ascorbate, acetaminophen) over 21 days, as verified against p-phenylenediamine, ensures improved sensor accuracy and functional lifespan in vivo [1].

Ultra-Trace Environmental Monitoring of Carcinogenic Amines

Environmental testing laboratories requiring the quantification of trace naphthylamines in complex matrices can achieve the lowest detection limits for 1,5-diaminonaphthalene using an HPLC method with electrochemical detection at a carbon paste electrode. The verified LOD of 5.4 × 10⁻⁹ mol L⁻¹ makes this approach highly suitable for regulatory compliance testing where sensitivity is paramount [1].

Optimized Crystallization and Purification Process Development

Chemical process engineers developing isolation and purification steps for naphthalenediamine derivatives can exploit the divergent solubility of 1,5- and 1,8-isomers in methanol. The established rank-order of equilibrium solubilities provides a quantitative basis for designing a selective crystallization protocol to separate the 1,5-isomer from its 1,8-isomer, thereby increasing final product purity and reducing downstream processing costs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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